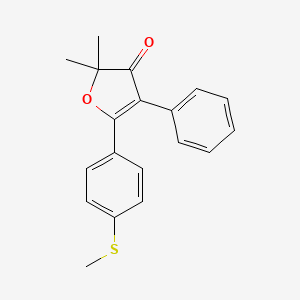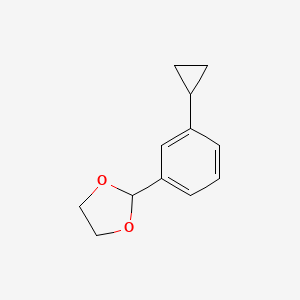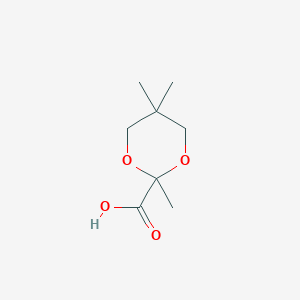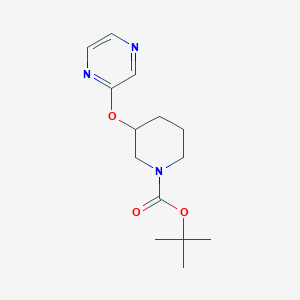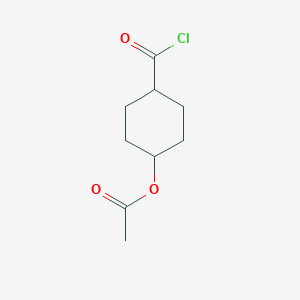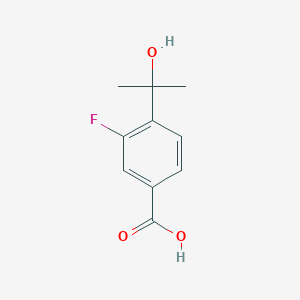
(S)-1-(3-bromophenyl)butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-bromophenyl)butylamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromophenyl)butylamine typically involves the following steps:
Bromination: The starting material, phenylbutylamine, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Resolution: The racemic mixture of 1-(3-bromophenyl)butylamine can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-bromophenyl)butylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
(S)-1-(3-bromophenyl)butylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated phenyl compounds on biological systems.
Industrial Applications: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-bromophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially affecting their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chlorophenyl)butylamine: Similar structure but with a chlorine atom instead of bromine.
1-(3-fluorophenyl)butylamine: Similar structure but with a fluorine atom instead of bromine.
1-(3-iodophenyl)butylamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(S)-1-(3-bromophenyl)butylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets differently compared to its chloro, fluoro, and iodo analogs. The size and electronegativity of the bromine atom can affect the compound’s binding affinity and selectivity in various applications.
Propiedades
Fórmula molecular |
C10H14BrN |
|---|---|
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m0/s1 |
Clave InChI |
ZQDPCRJEZHIKAK-JTQLQIEISA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=CC=C1)Br)N |
SMILES canónico |
CCCC(C1=CC(=CC=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


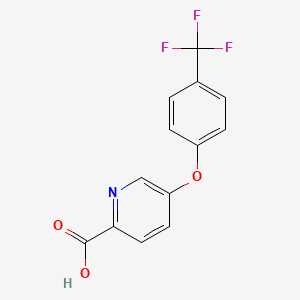
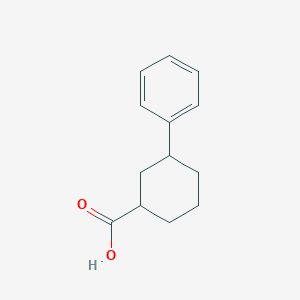
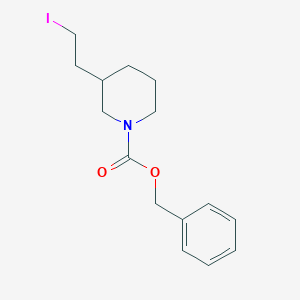
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
